molecular formula C8H14N2O5S B14536360 3,5-Dipropyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone CAS No. 62012-03-7

3,5-Dipropyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone

Cat. No.: B14536360
CAS No.: 62012-03-7
M. Wt: 250.27 g/mol
InChI Key: NBZJEWZZVHXAQZ-UHFFFAOYSA-N
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Description

3,5-Dipropyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone is a chemical compound with the molecular formula C8H14N2O5S It is a member of the oxathiadiazinane family, which is characterized by a heterocyclic ring containing nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dipropyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing propyl groups, nitrogen, sulfur, and oxygen atoms. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3,5-Dipropyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds.

Scientific Research Applications

3,5-Dipropyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate.

    Industry: The compound may be used in industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3,5-Dipropyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dipropyl-1,2,3,5-oxathiadiazinane-4,6-dione 2,2-dioxide: This compound shares a similar core structure but differs in the oxidation state and functional groups.

    Other Oxathiadiazinanes: Various other oxathiadiazinane derivatives with different substituents and functional groups.

Uniqueness

3,5-Dipropyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone is unique due to its specific structural features and potential applications. Its combination of propyl groups and the oxathiadiazinane ring system provides distinct chemical and physical properties that differentiate it from other similar compounds.

Properties

CAS No.

62012-03-7

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

IUPAC Name

2,2-dioxo-3,5-dipropyl-1,2,3,5-oxathiadiazinane-4,6-dione

InChI

InChI=1S/C8H14N2O5S/c1-3-5-9-7(11)10(6-4-2)16(13,14)15-8(9)12/h3-6H2,1-2H3

InChI Key

NBZJEWZZVHXAQZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)N(S(=O)(=O)OC1=O)CCC

Origin of Product

United States

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